2,5-Dimethoxybenzenesulfonamide

Description

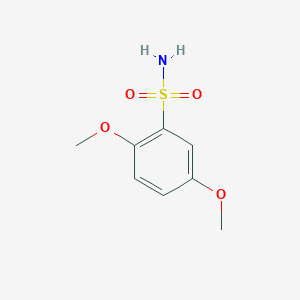

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHMYFWOECSGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172637 | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-90-6 | |

| Record name | 2,5-Dimethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19116-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019116906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dimethoxybenzenesulfonamide chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,5-Dimethoxybenzenesulfonamide, geared towards researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a sulfonamide group at position 1.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 19116-90-6[1] |

| Molecular Formula | C₈H₁₁NO₄S[1] |

| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)N[1] |

| InChI | InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)[1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 217.24 g/mol | PubChem[1] |

| Melting Point | Not available (solid at room temp.) | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO and ethanol.[2] | General solubility of sulfonamides |

| pKa | Not available | - |

| XLogP3 | 0.1 | PubChem (Predicted)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. The following data is a composite of information from analogous compounds and predicted values, providing a reference for structural characterization.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are presented below. These are estimated based on established values for benzenesulfonamides and the electronic effects of the methoxy substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H | 7.2-7.4 | m | 3H |

| NH₂ | ~7.3 | br s | 2H |

| OCH₃ | ~3.8 | s | 6H |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| C-SO₂ | ~138 | C1 | |

| C-OCH₃ | ~152, ~150 | C2, C5 | |

| Aromatic C-H | ~115-120 | C3, C4, C6 | |

| OCH₃ | ~56 | Methoxy Carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3250 | N-H stretch (asymmetric and symmetric) | Sulfonamide (-SO₂NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Benzene ring |

| 2980-2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1310 | S=O stretch (asymmetric) | Sulfonamide (-SO₂N-) |

| 1170-1150 | S=O stretch (symmetric) | Sulfonamide (-SO₂N-) |

| 1250-1200 | C-O stretch (aryl ether) | Methoxy (-OCH₃) |

Mass Spectrometry

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 153 | [M - SO₂]⁺ |

| 138 | [M - SO₂ - CH₃]⁺ |

| 108 | [M - SO₂ - CH₃ - CH₂O]⁺ |

Synthesis

This compound is typically synthesized from its corresponding sulfonyl chloride, 2,5-dimethoxybenzenesulfonyl chloride.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The precursor, 2,5-dimethoxybenzenesulfonyl chloride, can be prepared by the chlorosulfonation of 1,4-dimethoxybenzene.

Caption: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride.

Synthesis of this compound

The final product is obtained by the reaction of 2,5-dimethoxybenzenesulfonyl chloride with ammonia or an amine.

Caption: Synthesis of this compound.

Experimental Protocols

General Synthesis of this compound

The following is a general experimental protocol for the synthesis of this compound.

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride[2]

-

Concentrated aqueous ammonia

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a fume hood, slowly add 2,5-dimethoxybenzenesulfonyl chloride in portions to a stirred, ice-cold concentrated aqueous ammonia solution.

-

Continue stirring the mixture at a low temperature for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the benzenesulfonamide scaffold is a well-established pharmacophore in a variety of therapeutic areas.

Potential Pharmacological Activities:

-

Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, and it is plausible that this compound may exhibit similar activity.

-

Anti-inflammatory and Antioxidant Effects: Many benzenesulfonamide derivatives have demonstrated anti-inflammatory and antioxidant properties.

-

Anticancer Activity: Certain sulfonamide-containing compounds have been investigated for their potential as anticancer agents.

Further research is required to elucidate the specific biological profile of this compound.

Safety and Toxicity

Specific toxicity data for this compound is not available. However, a Safety Data Sheet for a closely related compound, 4-amino-2,5-dimethoxy-N-methyl-benzenesulfonamide, indicates that it is not classified as a hazardous substance.[3] It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment.

Conclusion

This compound is a readily accessible aromatic sulfonamide with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of the potential biological activities associated with its structural class. Further experimental validation of its properties and biological screening are warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxybenzenesulfonamide, a key intermediate in pharmaceutical and chemical research. Due to the limited availability of complete, publicly accessible experimental datasets, this document compiles predicted data, information from closely related analogs, and established spectroscopic principles to offer a robust analytical profile. Detailed methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Presentation

The following tables summarize the key predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5-7.7 | Multiplet | 1H | Aromatic Proton |

| ~7.0-7.2 | Multiplet | 2H | Aromatic Protons |

| ~6.8 | Singlet (broad) | 2H | -SO₂NH₂ |

| ~3.9 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | Aromatic Carbon (C-OCH₃) |

| ~150-155 | Aromatic Carbon (C-OCH₃) |

| ~130-135 | Aromatic Carbon (C-SO₂) |

| ~115-125 | Aromatic Carbons (CH) |

| ~55-60 | Methoxy Carbons (-OCH₃) |

Infrared (IR) Spectroscopy

Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | C-H Aromatic Stretch |

| 2980-2850 | Medium | C-H Aliphatic Stretch (in -OCH₃) |

| 1600-1450 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1370-1330 | Strong | S=O Asymmetric Stretch |

| 1180-1140 | Strong | S=O Symmetric Stretch |

| 1300-1000 | Strong | C-O Stretch (Methoxy) |

| 935-875 | Medium | S-N Stretch |

Mass Spectrometry (MS)

Mass Spectrometry Data for this compound [1]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 217.04 | - | [M]⁺ (Molecular Ion) |

| - | - | Fragmentation pattern data is not readily available. A GC-MS spectrum is noted to exist in the SpectraBase database.[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of this compound is prepared in approximately 0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.[5] For ¹H NMR, standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium bromide (KBr) pellet technique.[6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then compressed under high pressure to form a translucent pellet, through which the IR beam is passed.[7] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is pressed against a high-refractive-index crystal (such as diamond or zinc selenide).[8] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

The molecular weight and fragmentation pattern of this compound are determined using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10] For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for small molecules, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[11] The mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[12]

Mandatory Visualization

Caption: Spectroscopic Analysis Workflow.

References

- 1. Benzenesulfonamide, 2,5-dimethoxy- | C8H11NO4S | CID 209044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. infinitalab.com [infinitalab.com]

- 9. benchchem.com [benchchem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. zefsci.com [zefsci.com]

The Enigmatic Mechanism of Action of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the mechanism of action of 2,5-Dimethoxybenzenesulfonamide in biological systems. While direct and extensive research on this specific molecule is limited, this paper synthesizes the available data on its potential biological targets and the activities of structurally related compounds. By examining the broader class of benzenesulfonamides and molecules with the 2,5-dimethoxy substitution pattern, we can infer potential mechanisms of action and guide future research.

Potential Biological Targets and Mechanisms of Action

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The addition of the 2,5-dimethoxy groups can significantly influence the molecule's electronic and steric properties, potentially modulating its binding affinity and selectivity. Based on the available literature for analogous compounds, two primary areas of potential biological activity for this compound emerge: cardiovascular effects through kinase inhibition and neurological effects via serotonin receptor modulation.

Cardiovascular System: Inhibition of Cardiac Troponin I-Interacting Kinase (TNNI3K)

Recent research has identified Cardiac Troponin I-Interacting Kinase (TNNI3K), a kinase selectively expressed in cardiac tissue, as a therapeutic target in cardiovascular diseases. The N-methylbenzenesulfonamide moiety, present in derivatives of this compound, has been identified as a critical structural element for potent inhibitory activity against TNNI3K. While direct inhibitory data for this compound is not available, the exploration of related analogs suggests its potential as a TNNI3K inhibitor.

TNNI3K is involved in cardiac signaling pathways that contribute to hypertrophy and cardiomyocyte apoptosis. Its inhibition is a promising strategy for mitigating these pathological processes.

Potential Therapeutic Targets of 2,5-Dimethoxybenzenesulfonamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on the current understanding of benzenesulfonamide derivatives. As of the latest literature review, specific experimental data on the biological activity of 2,5-Dimethoxybenzenesulfonamide is limited. The therapeutic targets and experimental protocols outlined herein are based on the well-established activities of structurally related sulfonamides and provide a foundational framework for future research and development of this specific compound.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the basis of numerous therapeutic agents. The core structure, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this whitepaper, this compound, is a derivative distinguished by the presence of two methoxy groups on the benzene ring. These substitutions are anticipated to modulate its biological activity, potentially offering novel therapeutic opportunities. This document will explore the hypothetical therapeutic targets of this compound based on the known mechanisms of action of related sulfonamides, and provide detailed experimental protocols for the investigation of these potential activities.

Hypothesized Therapeutic Targets

Based on the extensive research on the benzenesulfonamide scaffold, three primary areas of therapeutic interest are proposed for this compound: carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. It is highly probable that this compound will exhibit inhibitory activity against one or more of the 15 human CA isoforms.

Potential Signaling Pathway Involvement:

Caption: Inhibition of Carbonic Anhydrase by this compound.

Anticancer Activity

Many sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of enzymes crucial for tumor progression, disruption of cell cycle, and induction of apoptosis. The anticancer potential of sulfonamides is often linked to their ability to inhibit carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. Furthermore, some sulfonamides can inhibit other key cancer-related enzymes like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).

Hypothesized Anticancer Workflow:

Caption: Workflow for investigating the anticancer potential of this compound.

Antimicrobial Activity

The discovery of sulfonamide antibiotics was a landmark in medicine. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. As humans obtain folic acid from their diet, DHPS inhibitors are selectively toxic to bacteria. It is plausible that this compound could exhibit antibacterial activity through this well-established mechanism.

Bacterial Folic Acid Synthesis Inhibition Pathway:

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is currently available, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

| CA Isoform | IC₅₀ (nM) | Kᵢ (nM) |

| hCA I | ||

| hCA II | ||

| hCA IX | ||

| hCA XII |

Table 2: Hypothetical Anticancer Activity Data

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | |

| HCT116 (Colon) | |

| A549 (Lung) | |

| PC-3 (Prostate) |

Table 3: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| Bacillus subtilis |

Detailed Experimental Protocols

The following are detailed, standard protocols for assessing the potential therapeutic activities of this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Objective: To determine the inhibitory potency of this compound against various human carbonic anhydrase isoforms.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound stock solution (in DMSO)

-

Tris-HCl buffer (20 mM, pH 7.4)

-

Phenol red pH indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Prepare a solution of the carbonic anhydrase isoenzyme in Tris-HCl buffer. Add varying concentrations of this compound (or DMSO for control) and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.

-

Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water containing the phenol red indicator.

-

Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm over a short time course (seconds). The rate of pH change reflects the enzyme's catalytic activity.

-

Data Analysis: Calculate the initial rates of the catalyzed reaction at different inhibitor concentrations. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[1][2][3]

Protocol 2: MTT Assay for Anticancer Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 or 72 hours.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.[4]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While specific biological data for this compound is not yet prevalent in the scientific literature, its structural similarity to other well-characterized benzenesulfonamides provides a strong rationale for investigating its potential as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound. The experimental protocols detailed in this whitepaper offer a comprehensive framework for the systematic evaluation of these potential therapeutic activities. Further research into this compound is warranted to elucidate its specific mechanism of action and to determine its potential for development as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

In Silico Modeling and Docking Studies of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide

Disclaimer: This document presents a hypothetical in silico investigation of 2,5-Dimethoxybenzenesulfonamide. Due to limited publicly available research specifically on this molecule, this guide is intended to serve as a comprehensive workflow and technical illustration for researchers, scientists, and drug development professionals interested in applying computational methods to novel sulfonamide compounds.

Introduction

This compound belongs to the benzenesulfonamide class of chemical compounds, a scaffold renowned for its broad pharmacological significance. Sulfonamide-based drugs have been successfully developed as carbonic anhydrase inhibitors, diuretics, anticancer agents, and anti-inflammatory drugs. The therapeutic versatility of this class stems from the sulfonamide moiety's ability to engage in key interactions with biological targets, particularly as a zinc-binding group in metalloenzymes.

In silico modeling and molecular docking have become indispensable tools in modern drug discovery. These computational techniques allow for the rapid and cost-effective prediction of how a small molecule (ligand) might interact with a biological target (receptor) at an atomic level. By simulating these interactions, researchers can predict binding affinities, identify key intermolecular forces, and generate hypotheses about a compound's potential mechanism of action. This predictive power helps to prioritize candidates for synthesis and experimental testing, thereby streamlining the drug development pipeline.

This technical guide outlines a hypothetical, yet robust, in silico study of this compound, proposing human Carbonic Anhydrase II as a putative biological target and detailing the complete computational workflow from target selection to post-docking analysis.

Proposed Biological Target: Human Carbonic Anhydrase II (hCA II)

For the purpose of this illustrative study, human Carbonic Anhydrase II (hCA II) is selected as the biological target for this compound.

Justification: The benzenesulfonamide scaffold is the quintessential pharmacophore for carbonic anhydrase inhibition.[1][2] hCA II is a well-characterized and pharmacologically significant isoform that is ubiquitously expressed and plays a crucial role in pH regulation and the secretion of bodily fluids.[3] Its inhibition is a validated therapeutic strategy for the treatment of glaucoma, with several sulfonamide drugs, such as Dorzolamide, clinically approved for this indication.[4][5][6] Therefore, investigating the potential interaction of a novel sulfonamide with hCA II is a logical starting point.

The active site of hCA II is a 15 Å deep conical cleft containing a catalytic zinc ion (Zn²⁺). This ion is coordinated by the imidazole rings of three histidine residues (His94, His96, His119) and a water molecule or hydroxide ion.[7][8] The sulfonamide group of inhibitors displaces the water/hydroxide and coordinates directly with the zinc ion, while the rest of the inhibitor forms additional hydrogen bonds and van der Waals contacts with surrounding amino acid residues, such as Thr199 and Leu198, which contribute to binding affinity and isoform selectivity.[1][9]

Experimental Protocols: A Hypothetical Molecular Docking Workflow

This section provides a detailed methodology for conducting a molecular docking study of this compound against hCA II.

Computational Software

-

Molecular Docking: AutoDock Vina

-

File Preparation: AutoDock Tools (ADT)

-

Visualization: Biovia Discovery Studio or PyMOL

Ligand Preparation

-

Structure Acquisition: The 3D structure of this compound is obtained. This can be achieved by retrieving it from a chemical database like PubChem or by sketching it using 2D chemical drawing software and converting it to 3D.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

File Conversion: Using AutoDock Tools, Gasteiger partial charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined. The final structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Receptor Preparation

-

Structure Acquisition: The X-ray crystal structure of human Carbonic Anhydrase II is downloaded from the Protein Data Bank (PDB). For this study, a high-resolution structure complexed with a known sulfonamide inhibitor, such as Dorzolamide (PDB ID: 4M2U), is selected.[10]

-

Protein Cleaning: The protein structure is prepared by removing all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (Dorzolamide).

-

Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned using AutoDock Tools.

-

File Conversion: The prepared receptor structure is saved in the PDBQT file format.

Grid Box Generation and Docking Simulation

-

Active Site Definition: A grid box, representing the docking search space, is defined. The box is centered on the active site of hCA II. The coordinates of the co-crystallized ligand (Dorzolamide) from PDB entry 4M2U are used to determine the center of the box.

-

Grid Dimensions: The dimensions of the grid box are set to 20 x 20 x 20 Å to ensure it is large enough to encompass the entire active site and allow for sufficient rotational and translational freedom of the ligand.

-

Docking Execution: The molecular docking simulation is performed using AutoDock Vina. The command specifies the prepared ligand and receptor files, the grid box parameters, and the exhaustiveness parameter (set to 16 for a more thorough search). Vina calculates the binding affinity for the most favorable binding poses.

Analysis and Visualization of Results

-

Binding Affinity Analysis: The output file from Vina provides the binding affinities (in kcal/mol) and root-mean-square deviation (RMSD) values for the top-ranked binding poses. The pose with the lowest binding energy is considered the most probable binding mode.

-

Interaction Visualization: The top-ranked docked pose of this compound complexed with hCA II is loaded into a molecular visualization tool.

-

Interaction Mapping: The complex is analyzed to identify key intermolecular interactions, such as:

-

Coordination of the sulfonamide group with the active site Zn²⁺ ion.

-

Hydrogen bonds between the ligand and amino acid residues (e.g., Thr199).

-

Hydrophobic interactions with residues lining the active site pocket.

-

Visualization of Workflows and Pathways

Hypothetical Data Presentation

The following tables summarize the potential results from the in silico docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.

Table 1: Hypothetical Molecular Docking Results against hCA II

| Compound Name | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Key Predicted Interactions |

| This compound | -7.8 | 1.54 | - Sulfonamide group coordinates with Zn²⁺.- Hydrogen bond with Thr199.- Hydrophobic interactions with Val121, Leu198. |

| Dorzolamide (Reference) | -8.5 | 0.45 | - Sulfonamide group coordinates with Zn²⁺.- Multiple hydrogen bonds with Thr199, Gln92.- Hydrophobic interactions with Val143, Leu198. |

Table 2: Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced likelihood of CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |

| LogP (Lipophilicity) | 2.1 | Optimal range for drug-likeness. |

Conclusion and Future Directions

This technical guide has detailed a hypothetical in silico investigation of this compound as a potential inhibitor of human Carbonic Anhydrase II. The proposed molecular docking workflow suggests that the compound could bind effectively within the hCA II active site, anchored by the characteristic coordination of its sulfonamide group to the catalytic zinc ion. The hypothetical binding affinity of -7.8 kcal/mol indicates a potentially strong interaction, warranting further investigation. Furthermore, the predictive ADMET profile appears favorable, suggesting drug-like properties.

It is critical to reiterate that these findings are purely computational predictions and serve as a hypothesis-generating exercise. To validate these in silico results, the following experimental steps are essential:

-

Chemical Synthesis: Synthesis and purification of this compound.

-

In Vitro Validation: Perform enzyme inhibition assays to experimentally determine the inhibitory constant (Ki) of the compound against a panel of hCA isoforms to confirm potency and assess selectivity.

-

Structural Biology: Co-crystallize the compound with hCA II and solve the X-ray structure to unequivocally determine the binding mode and confirm the predicted interactions.

-

Lead Optimization: Based on the docking and experimental data, design and synthesize analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

By integrating computational modeling with targeted experimental validation, the potential of this compound as a novel therapeutic agent can be systematically explored.

References

- 1. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 3. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 5. researchgate.net [researchgate.net]

- 6. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Review on the Synthesis of Substituted Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a wide array of therapeutic agents. Their prevalence stems from their ability to act as versatile pharmacophores, often serving as mimics of carboxylic acids and key zinc-binding groups in various metalloenzymes. This technical guide provides an in-depth review of the principal synthetic strategies for accessing substituted benzenesulfonamides, with a focus on classical methods, modern catalytic cross-coupling reactions, and bio-orthogonal click chemistry. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to facilitate practical application in a research and development setting.

Synthesis of Key Precursors: Substituted Benzenesulfonyl Chlorides

The successful synthesis of substituted benzenesulfonamides is contingent upon the availability of appropriately substituted benzenesulfonyl chlorides. These crucial precursors can be prepared via several reliable methods.

From Substituted Anilines via Diazotization

A versatile and widely used method involves the diazotization of a substituted aniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. This approach allows for a broad range of substitution patterns on the aromatic ring.[1]

Experimental Protocol: Synthesis of Substituted Benzenesulfonyl Chloride from Aniline

-

Diazotization: A solution of the substituted aniline (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) is cooled to 0-5 °C.[2] An aqueous solution of sodium nitrite (1.05-1.10 eq) is added dropwise while maintaining the low temperature to form the diazonium salt.[2][3]

-

Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) or copper(II) chloride catalyst.[3]

-

Work-up: The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure to afford the substituted benzenesulfonyl chloride.

Yields for this method are typically in the range of 70-90%, with purities often exceeding 99%.[2]

Chlorosulfonation of Substituted Benzenes

Direct chlorosulfonation of an activated substituted benzene with chlorosulfonic acid is another common approach.[1]

Experimental Protocol: Chlorosulfonation of a Substituted Benzene

-

Reaction Setup: The substituted benzene (1.0 eq) is dissolved in a suitable inert solvent and cooled in an ice bath.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid (2.0-3.0 eq) is added dropwise to the stirred solution, ensuring the temperature remains low.

-

Reaction and Work-up: The reaction is allowed to proceed to completion, after which it is carefully quenched with ice water. The product is then extracted, washed, dried, and purified.

A logical workflow for the synthesis of key precursors is depicted below.

Classical Synthesis of Benzenesulfonamides

The most traditional and straightforward method for the synthesis of benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

Experimental Protocol: General Procedure for Classical Sulfonamide Synthesis

-

Reaction Setup: To a solution of the primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane, diethyl ether, or toluene), a base (e.g., pyridine or triethylamine, 2.0 eq) is added.

-

Addition of Sulfonyl Chloride: The substituted benzenesulfonyl chloride (1.0 eq) is added portion-wise or as a solution in the reaction solvent, typically at 0 °C to control the exothermic reaction.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

| Entry | Amine | Benzenesulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Benzenesulfonyl Chloride | Pyridine | DCM | 25 | 4 | 85 |

| 2 | Aniline | Benzenesulfonyl Chloride | Triethylamine | Toluene | 25 | 4 | 82 |

| 3 | Aniline | Benzenesulfonyl Chloride | NaOH (1M aq.) | Diethyl Ether | 0-25 | 2 | 92 |

| 4 | Dibutylamine | Benzenesulfonyl Chloride | NaOH (1M aq.) | Water | 25 | 1 | 94 |

Table 1: Effect of Base and Solvent on Yield in a Model Classical Synthesis.

The general reaction scheme for the classical synthesis is illustrated below.

Modern Catalytic Cross-Coupling Methods

Modern synthetic organic chemistry has introduced powerful catalytic methods for the formation of carbon-nitrogen bonds, which have been successfully applied to the synthesis of benzenesulfonamides. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[4] This reaction has been adapted for the synthesis of N-aryl sulfonamides.[5]

Experimental Protocol: Buchwald-Hartwig Synthesis of N-Aryl Benzenesulfonamides

-

Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), a base (e.g., K₂CO₃, Cs₂CO₃), the aryl halide (1.0 eq), and the sulfonamide (1.2 eq).

-

Reaction Conditions: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the reaction is complete.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-aryl benzenesulfonamide.

The catalytic cycle of the Buchwald-Hartwig amination is depicted below.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative to the palladium-catalyzed methods.[6] Traditionally, these reactions required harsh conditions, but modern advancements have led to milder protocols.[6]

Experimental Protocol: Ullmann-Type Synthesis of N-Aryl Benzenesulfonamides

-

Reaction Setup: A mixture of the aryl halide (1.0 eq), the sulfonamide (1.2 eq), a copper catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃, K₃PO₄) is prepared in a reaction vessel.

-

Reaction Conditions: A high-boiling polar solvent such as DMSO or DMF is added, and the reaction mixture is heated, often to temperatures above 100 °C.[6]

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

| Aryl Halide | Amine/Sulfonamide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Iodide | Alkylamine | CuI / 1,10-phenanthroline | - | DMSO | RT | 87 |

| Aryl Iodide | Aniline | CuI / Phenanthroline | KOH | - | High | - |

| Aryl Bromide | N-Heterocycle | CuCl / L30 | - | - | - | Moderate-High |

Table 2: Examples of Ullmann-Type C-N Coupling Reactions.[6][7]

Bio-orthogonal Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules with high efficiency and selectivity.[8] This methodology has been successfully employed to synthesize benzenesulfonamide derivatives bearing a triazole ring, which can act as a linker to other molecular fragments.[9][10]

Experimental Protocol: CuAAC Synthesis of Triazole-Containing Benzenesulfonamides

-

Preparation of Precursors: A benzenesulfonamide scaffold containing either an azide or an alkyne functionality is synthesized. A corresponding coupling partner with the complementary functionality (alkyne or azide) is also prepared.

-

Click Reaction: The azido-sulfonamide (1.0 eq) and the alkyne (1.0 eq) are dissolved in a solvent mixture, typically t-BuOH/H₂O. A copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added.

-

Reaction and Purification: The reaction is stirred at room temperature and is often complete within a few hours. The product precipitates from the reaction mixture and can be collected by filtration, washed, and dried.

This method is highly modular and allows for the rapid generation of diverse libraries of sulfonamide derivatives.[11]

The workflow for the synthesis of benzenesulfonamides via click chemistry is outlined below.

Conclusion

The synthesis of substituted benzenesulfonamides is a well-established field with a diverse array of methodologies available to the synthetic chemist. The classical approach remains a robust and cost-effective method for many applications. However, for the synthesis of more complex and structurally diverse libraries of compounds, modern catalytic methods such as the Buchwald-Hartwig amination and Ullmann condensation offer significant advantages in terms of scope and reaction conditions. Furthermore, the advent of click chemistry provides a highly efficient and modular strategy for the facile construction of novel sulfonamide-based conjugates. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively navigate the synthesis of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioclone.net [bioclone.net]

- 9. researchgate.net [researchgate.net]

- 10. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dimethoxybenzenesulfonamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,5-Dimethoxybenzenesulfonamide, including its chemical properties, a detailed synthetic protocol, and a discussion of the potential biological significance of the benzenesulfonamide scaffold.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19116-90-6 | [1] |

| Molecular Formula | C₈H₁₁NO₄S | [1] |

| Molecular Weight | 217.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenesulfonamide, 2,5-dimethoxy- | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,4-dimethoxybenzene. The first step is an electrophilic aromatic substitution (chlorosulfonation) to form the intermediate 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

Experimental Protocol

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

This procedure is based on the established method of reacting an activated aromatic ring with chlorosulfonic acid.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Initial Cooling: Place 1,4-dimethoxybenzene (1.0 eq) in the flask and cool it in an ice bath to 0°C.

-

Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0-5.0 eq) dropwise via the dropping funnel to the cooled 1,4-dimethoxybenzene. Maintain the temperature at 0-5°C throughout the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2,5-dimethoxybenzenesulfonyl chloride, will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia.

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) from Step 1 in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Ammonia Addition: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise. A white precipitate of the sulfonamide should form.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Remove the organic solvent under reduced pressure. Add water to the residue to precipitate the product fully.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Biological Context and Potential Significance

While specific biological activity or mechanism of action studies for this compound are not extensively reported in the literature, the benzenesulfonamide scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities.

-

Enzyme Inhibition: The sulfonamide moiety is a key structural feature in numerous enzyme inhibitors. For instance, various benzenesulfonamide derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes management.[2] Other sulfonamides are known to inhibit carbonic anhydrases and kinases.

-

Antimicrobial Activity: Sulfonamides, or "sulfa drugs," are a historic class of antibiotics. Their mechanism of action typically involves acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. This disruption of folate metabolism inhibits bacterial growth.

-

Anticancer Properties: More complex sulfonamide derivatives have been developed as dual inhibitors of PI3K/mTOR, signaling pathways critical for cell growth and proliferation in cancer.[3][4]

The synthesis of this compound provides a core structure that can be further modified for structure-activity relationship (SAR) studies, potentially leading to the development of novel therapeutic agents.

General Mechanism of Action for Sulfa Drugs

The diagram below illustrates the classical mechanism of action for sulfonamide antibiotics, which provides a foundational model for understanding the potential antimicrobial applications of this class of compounds.

References

- 1. 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide | C17H16N2O4S | CID 2931238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Dimethoxybenzenesulfonamide in various organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides essential physicochemical properties of this compound to inform solubility predictions, a detailed, generalized experimental protocol for its solubility determination, and a discussion on expected solubility trends. This information is intended to empower researchers to effectively work with this compound in a laboratory setting.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. The following data for this compound has been compiled from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₄S | PubChem[1] |

| Molecular Weight | 217.24 g/mol | PubChem[1] |

| XLogP3 | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 87 Ų | PubChem[1] |

The presence of hydrogen bond donors and acceptors, along with a moderate polar surface area, suggests that this compound is likely to exhibit solubility in polar organic solvents. The XLogP3 value, which is a measure of lipophilicity, is low, indicating a preference for more polar environments over nonpolar ones.

Predicted Solubility in Organic Solvents

While specific experimental data is unavailable, the structure of this compound—containing two methoxy groups and a sulfonamide group—allows for qualitative predictions of its solubility in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group, suggesting a higher likelihood of good solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): The polarity of these solvents and their ability to accept hydrogen bonds would likely lead to significant solubility of this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the sulfonamide and methoxy groups, the solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility shake-flask method is a widely accepted and reliable technique.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

For volatile solvents or to ensure complete removal of solids, centrifugation of the vials is recommended.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Filter the supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Utilizing 2,5-Dimethoxybenzenesulfonamide as a Versatile Building Block for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2,5-Dimethoxybenzenesulfonamide as a foundational scaffold for the synthesis and development of novel kinase inhibitors, with a particular focus on targeting Mitogen-activated protein kinase kinase 1 (MEK1). This document outlines synthetic strategies, detailed experimental protocols, and methodologies for biological evaluation.

Introduction

This compound is a readily available chemical entity that presents a unique opportunity for the design of novel therapeutic agents. The presence of two methoxy groups on the benzene ring offers potential for selective modification and modulation of physicochemical properties, while the sulfonamide moiety can act as a key hydrogen bond donor/acceptor, a common feature in many kinase inhibitors. This document details a proposed research workflow for leveraging this building block to generate a library of potential MEK1 inhibitors.

Proposed Synthetic Strategies

The this compound scaffold can be chemically modified at two primary locations: the sulfonamide nitrogen and the aromatic ring. These modifications allow for the exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors.

N-Alkylation and N-Arylation of the Sulfonamide

Modification of the sulfonamide nitrogen with various alkyl and aryl groups can introduce diverse functionalities that can interact with specific pockets within the kinase active site.

Electrophilic Aromatic Substitution

The electron-rich nature of the dimethoxy-substituted benzene ring allows for electrophilic aromatic substitution reactions, enabling the introduction of additional substituents that can further enhance binding affinity and selectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Proposed Electrophilic Aromatic Substitution on this compound (Example: Nitration)

This protocol outlines a proposed method for the nitration of the this compound ring. The positions ortho and para to the methoxy groups are activated for electrophilic substitution.

Materials:

-

N-alkylated-2,5-dimethoxybenzenesulfonamide (from Protocol 1)

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add the N-alkylated-2,5-dimethoxybenzenesulfonamide (1.0 mmol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 mmol) to cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the sulfonamide, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

The following table presents a hypothetical SAR for novel compounds derived from this compound, based on common trends observed in kinase inhibitors. This table is intended to guide the initial design of a compound library.

| Compound ID | R1 (at Sulfonamide-N) | R2 (on Aromatic Ring) | Hypothetical MEK1 IC₅₀ (nM) | Rationale |

| Lead-01 | H | H | >10,000 | Unsubstituted parent compound, likely low affinity. |

| Cpd-01 | Benzyl | H | 500 | Introduction of an aromatic ring may lead to pi-stacking interactions. |

| Cpd-02 | 3-Chlorobenzyl | H | 150 | Electron-withdrawing group may enhance binding. |

| Cpd-03 | Benzyl | 4-Nitro | 80 | Introduction of a hydrogen bond acceptor on the aromatic ring. |

| Cpd-04 | 3-Chlorobenzyl | 4-Nitro | 25 | Combination of favorable substitutions may lead to synergistic effects. |

Biological Evaluation Protocols

Protocol 3: In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against the MEK1 enzyme.

Materials:

-

Recombinant active MEK1 enzyme

-

ERK2 (inactive substrate)

-

ATP

-

Synthesized inhibitor compounds

-

Kinase assay buffer

-

Phospho-ERK1/2 antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a microplate, add the MEK1 enzyme, inactive ERK2, and the inhibitor compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ERK2.

-

Detect the level of phosphorylated ERK2 using a specific primary antibody against phospho-ERK1/2, followed by a labeled secondary antibody.

-

Measure the signal using a microplate reader.

-

Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,5-Dimethoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 2,5-Dimethoxybenzenesulfonamide and its analogs in high-throughput screening (HTS) campaigns, with a focus on identifying potential anticancer agents. The protocols and pathways described herein are based on the known biological activities of structurally related sulfonamide compounds, which have been shown to exhibit cytostatic and cytotoxic effects in various cancer cell lines.

Introduction

This compound is a member of the benzenesulfonamide class of organic compounds. While specific HTS data for this compound is not extensively published, the broader sulfonamide scaffold is a well-established pharmacophore in drug discovery, with applications ranging from antimicrobial to anticancer therapies. Notably, certain sulfonamide derivatives have been identified as inhibitors of cell cycle progression, making this compound class an attractive starting point for the discovery of novel cytostatic agents.

The following protocols and data are presented as a representative guide for screening this compound and similar molecules for their ability to induce cell cycle arrest in a cancer cell line.

Data Presentation: Hypothetical HTS Results

A hypothetical high-throughput screen was conducted to identify compounds that induce G2/M cell cycle arrest. The data presented below summarizes the results for this compound and a set of structural analogs.

| Compound ID | Structure | Concentration (µM) | % Cells in G2/M Phase (Mean ± SD) | Hit (Yes/No) |

| This compound | This compound | 10 | 65 ± 4.2 | Yes |

| Analog A | 2-methoxybenzenesulfonamide | 10 | 25 ± 3.1 | No |

| Analog B | 5-methoxybenzenesulfonamide | 10 | 28 ± 2.8 | No |

| Analog C | 2,5-Dichlorobenzenesulfonamide | 10 | 45 ± 5.5 | Yes |

| Positive Control (Nocodazole) | Nocodazole | 1 | 85 ± 3.9 | Yes |

| Negative Control (DMSO) | DMSO | 0.1% | 15 ± 2.1 | No |

Experimental Protocols

Cell-Based High-Throughput Screen for G2/M Cell Cycle Arrest

This protocol describes a fluorescence-based assay to quantify the percentage of cells in the G2/M phase of the cell cycle in a 384-well plate format, suitable for HTS.

Materials:

-

Human cervical cancer cell line (HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound and analog library (10 mM in DMSO)

-

Nocodazole (1 mM in DMSO)

-

DMSO (cell culture grade)

-

Hoechst 33342 stain (10 mg/mL)

-

Saponin (10% solution)

-

Formaldehyde (37% solution)

-

384-well black, clear-bottom imaging plates

-

High-content imaging system

Protocol:

-

Cell Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

-

Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

-

Incubate the plate for 24 hours.

-

-

Compound Addition:

-

Prepare a compound plate by diluting the 10 mM stock solutions of this compound, analogs, and control compounds in DMEM to an intermediate concentration of 100 µM.

-

Using an automated liquid handler, transfer 5 µL of the diluted compounds to the cell plate, achieving a final concentration of 10 µM. For the negative control, add 5 µL of DMEM containing 0.1% DMSO.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Staining:

-

Prepare a staining solution containing Hoechst 33342 at a final concentration of 2 µg/mL, 0.5% formaldehyde, and 0.1% saponin in PBS.

-

Remove the media from the wells and add 50 µL of the staining solution to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Acquire images of the stained nuclei using a high-content imaging system with a DAPI filter set.

-

Analyze the images using appropriate software to quantify the nuclear intensity and morphology.

-

Gate the cell population based on DNA content (Hoechst 33342 intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Identify hits as compounds that significantly increase the percentage of cells in the G2/M phase compared to the negative control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest.

Experimental Workflow Diagram

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2,5-Dimethoxybenzenesulfonamide in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethoxybenzenesulfonamide is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The method utilizes a straightforward sample preparation procedure and is suitable for high-throughput analysis.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma or serum.

-

Materials:

-

Oasis HLB SPE cartridges (3 mL, 200 mg)[1]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water

-

0.1% Formic acid in water

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Precondition the SPE cartridge: Sequentially pass 3 mL of methanol followed by 3 mL of deionized water through the Oasis HLB cartridge.[1] Do not allow the cartridge to dry out.

-

Sample Loading: To 0.5 mL of plasma/serum, add 0.5 mL of 0.1% formic acid in water. Vortex for 30 seconds. Load the entire mixture onto the preconditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.[1]

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

-

Elution: Elute the analyte with 3 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm particle size) is recommended.[2]

-

Mobile Phase:

-

Gradient Program: A gradient elution is employed to ensure optimal separation.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 0.4 |

| 1.0 | 90 | 10 | 0.4 |

| 5.0 | 10 | 90 | 0.4 |

| 7.0 | 10 | 90 | 0.4 |

| 7.1 | 90 | 10 | 0.4 |

| 10.0 | 90 | 10 | 0.4 |

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

3. Mass Spectrometry (MS/MS)

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

-